molecular formula C7H16ClN B2412466 3-Ethyl-3-methylcyclobutan-1-amine hydrochloride CAS No. 2225136-86-5

3-Ethyl-3-methylcyclobutan-1-amine hydrochloride

Cat. No.: B2412466
CAS No.: 2225136-86-5
M. Wt: 149.66
InChI Key: SPTMKSQBLVXJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-3-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl. It is a cyclobutane derivative with an ethyl and a methyl group attached to the third carbon of the cyclobutane ring, and an amine group attached to the first carbon. The hydrochloride salt form enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-methylcyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups at the desired positions on the cyclobutane ring.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

3-Ethyl-3-methylcyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine-containing biomolecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethylcyclobutan-1-amine hydrochloride
  • 3-Methylcyclobutan-1-amine hydrochloride
  • Cyclobutan-1-amine hydrochloride

Uniqueness

3-Ethyl-3-methylcyclobutan-1-amine hydrochloride is unique due to the presence of both ethyl and methyl groups on the cyclobutane ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to similar compounds with only one substituent.

Properties

IUPAC Name

3-ethyl-3-methylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-7(2)4-6(8)5-7;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTMKSQBLVXJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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